molecular formula C15H16N6OS2 B2725643 2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide CAS No. 887347-62-8

2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide

Cat. No.: B2725643
CAS No.: 887347-62-8
M. Wt: 360.45
InChI Key: CALBGBBAOPKTJO-UHFFFAOYSA-N
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Description

This compound is a tetrazole-thioacetamide derivative featuring a 4-ethylphenyl substituent on the tetrazole ring and a thiazol-2-yl group as the amide substituent. Tetrazole-containing compounds are widely explored in medicinal chemistry due to their bioisosteric resemblance to carboxylic acids, metabolic stability, and ability to engage in hydrogen bonding and π-π interactions.

Properties

IUPAC Name

2-[1-(4-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS2/c1-3-11-4-6-12(7-5-11)21-15(18-19-20-21)24-10(2)13(22)17-14-16-8-9-23-14/h4-10H,3H2,1-2H3,(H,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALBGBBAOPKTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-ethylphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Thiazole Ring Formation: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea under basic conditions.

    Coupling Reaction: The final step involves coupling the tetrazole and thiazole intermediates using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The tetrazole and thiazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: 4-Ethylphenyl vs. 4-Ethoxyphenyl: The ethyl group (lipophilic) may enhance membrane permeability, while the ethoxy group (polar) could improve aqueous solubility . Thiazole vs.
  • Synthetic Accessibility :
    • Compounds like those in and are synthesized via nucleophilic substitution of tetrazole-thiol intermediates with halogenated acetamides, a method adaptable to the target compound.

Pharmacological Potential of Analogous Compounds

While direct activity data for the target compound are unavailable, analogs provide insights:

  • Antimicrobial Activity : Thiazole-tetrazole hybrids (e.g., ) have demonstrated moderate activity against Gram-positive bacteria, likely due to membrane disruption or enzyme inhibition .
  • Enzyme Binding : Molecular docking studies of related tetrazole-thioacetamides (e.g., ) suggest favorable interactions with kinases and proteases, particularly through tetrazole’s hydrogen-bonding capacity and thiazole’s π-stacking .
  • Anti-inflammatory Potential: Derivatives with substituted phenyl groups (e.g., 4-fluorophenyl in ) show COX-2 inhibition, suggesting the 4-ethylphenyl group in the target compound may confer similar activity .

Challenges and Opportunities

  • Metabolism : The ethyl group may increase susceptibility to cytochrome P450 oxidation compared to halogenated analogs (e.g., ), necessitating prodrug strategies.
  • Selectivity : Dual modulation of tetrazole and thiazole moieties could reduce off-target effects observed in simpler analogs (e.g., ).

Biological Activity

2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological activity, mechanisms of action, and potential applications based on diverse research findings.

The synthesis of this compound typically involves several steps, including the formation of a tetrazole ring through the cyclization of a nitrile with sodium azide, followed by the introduction of a thio group and subsequent amide formation with a thiazole derivative. The chemical structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C18H20N6O2S
Molecular Weight 368.46 g/mol
CAS Number 887347-59-3

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Properties

Studies have shown that compounds containing tetrazole and thiazole moieties can possess significant antimicrobial activity. For example, derivatives similar to this compound have been tested against various bacterial strains, revealing potent inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, with IC50 values indicating effective cytotoxicity. For instance, thiazole-containing compounds were shown to exhibit IC50 values in the range of 1.61 to 1.98 µg/mL against cancer cell lines . The mechanism of action may involve the modulation of apoptotic pathways and interaction with cellular receptors.

The proposed mechanism by which this compound exerts its biological effects includes:

  • Enzyme Inhibition : The tetrazole ring may mimic carboxylate groups in biological systems, allowing it to bind to enzyme active sites.
  • Covalent Bond Formation : The thio group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of their functions .
  • Induction of Apoptosis : Studies suggest that the compound may activate caspases or other apoptotic factors in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that a related tetrazole derivative showed significant antimicrobial activity with minimum inhibitory concentrations (MICs) lower than standard antibiotics .
  • Cancer Research : In vivo studies on animal models have indicated that thiazole derivatives can reduce tumor size significantly compared to control groups .

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